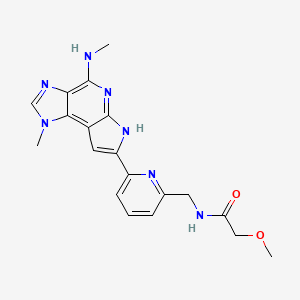

BMS-564929

Descripción general

Descripción

BMS-564929 es un modulador selectivo del receptor de andrógenos (SARM) en investigación desarrollado por Bristol-Myers Squibb. Está diseñado para tratar los síntomas de la disminución relacionada con la edad en los niveles de andrógenos en los hombres, como la depresión, la pérdida de masa muscular y fuerza, la reducción de la libido y la osteoporosis . A diferencia de los tratamientos tradicionales con testosterona, this compound tiene como objetivo producir efectos anabólicos en los tejidos muscular y óseo sin estimular los receptores de andrógenos en la próstata .

Aplicaciones Científicas De Investigación

BMS-564929 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los moduladores selectivos del receptor de andrógenos.

Biología: Investigado por sus efectos en los tejidos muscular y óseo en modelos animales.

Mecanismo De Acción

BMS-564929 ejerce sus efectos uniéndose selectivamente a los receptores de andrógenos en los tejidos muscular y óseo. Esta unión activa el receptor de andrógenos, lo que lleva a la transcripción de genes involucrados en el crecimiento muscular y la densidad ósea . La selectividad del compuesto para el músculo sobre el tejido de la próstata se debe a sus interacciones de unión únicas con el receptor de andrógenos, como lo revela la cristalografía de rayos X . Estas interacciones involucran contactos específicos en el dominio de unión al ligando que son cruciales para el reclutamiento de proteínas correguladoras .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile plays a crucial role in biochemical reactions, particularly in its interaction with androgen receptors. It acts as a selective androgen receptor modulator (SARM), binding to the androgen receptor with high affinity and specificity . This interaction influences the recruitment of coregulatory proteins, which are essential for the receptor’s function .

Cellular Effects

The effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile on cells are profound. It has been shown to stimulate muscle growth while minimizing the stimulation of prostate tissue . This selective action is beneficial for therapeutic applications, particularly in treating muscle-wasting conditions. The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the androgen receptor .

Molecular Mechanism

At the molecular level, 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile exerts its effects through specific binding interactions with the androgen receptor . The compound forms unique contacts within the ligand-binding domain of the receptor, which are crucial for the recruitment of coregulatory proteins . These interactions lead to the activation or inhibition of gene expression, depending on the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its selective action on muscle tissue while minimizing effects on the prostate .

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile vary with dosage. At lower doses, the compound effectively stimulates muscle growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver function . Threshold effects have been observed, indicating a dosage range within which the compound is both effective and safe .

Metabolic Pathways

2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is involved in metabolic pathways related to androgen metabolism . It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of steroid hormones . These interactions can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, such as muscle tissue, where it exerts its effects . The localization and accumulation of the compound are critical for its selective action .

Subcellular Localization

The subcellular localization of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is primarily within the nucleus, where it interacts with the androgen receptor . Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its activity and function within the cell .

Métodos De Preparación

La ruta sintética normalmente incluye la formación de un núcleo de pirrolo[1,2-c]imidazol, que luego se funcionaliza con un grupo hidroxilo, un grupo cloro y una porción de benzonitrilo . Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar la pureza y el rendimiento del producto deseado . Los métodos de producción industrial es probable que sigan rutas sintéticas similares, pero a mayor escala, con optimizaciones para la rentabilidad y la eficiencia .

Análisis De Reacciones Químicas

BMS-564929 se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.

Reducción: El grupo nitrilo se puede reducir a una amina.

Sustitución: El grupo cloro se puede sustituir por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como las aminas.

Comparación Con Compuestos Similares

BMS-564929 se compara con otros moduladores selectivos del receptor de andrógenos, como:

- ACP-105

- GLPG0492 (DT-200)

- LGD-4033 (VK5211)

- Ostarine (Enobosarm)

- RAD-140

- S-40503 Estos compuestos comparten mecanismos de acción similares, pero difieren en sus perfiles de selectividad, potencia y seguridad . This compound es único en su alta selectividad para el tejido muscular sobre el tejido de la próstata, lo que lo convierte en un candidato prometedor para el tratamiento de afecciones relacionadas con la deficiencia de andrógenos sin los efectos adversos asociados con los tratamientos tradicionales con testosterona .

Propiedades

IUPAC Name |

4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJORAMIZFOODM-PWSUYJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432357 | |

| Record name | (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627530-84-1 | |

| Record name | 2-Chloro-3-methyl-4-[(7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627530-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS-564929 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627530841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-564929 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 627530-84-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-564929 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BLW27W4X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BMS-564929 and how does it differ from testosterone?

A: this compound exerts its effects by selectively binding to the androgen receptor (AR), a protein that regulates gene expression upon binding to androgens like testosterone (T) and dihydrotestosterone (DHT) [, ]. While both this compound and T activate the AR, this compound demonstrates a significantly higher potency in stimulating muscle growth compared to the prostate, unlike T [, ]. This suggests a tissue-selective effect, potentially due to differences in ligand-dependent recruitment of coactivators to the AR transcription complex in different tissues [].

Q2: How does the binding of this compound to the androgen receptor differ from that of DHT?

A: X-ray crystallography studies revealed that while this compound binds to the AR ligand binding domain similarly to DHT, there are key differences in their binding interactions [, ]. Notably, this compound establishes unique contacts with specific helices within the ligand binding domain, potentially influencing coregulatory protein recruitment and contributing to its tissue-selective effects [].

Q3: What evidence supports the tissue selectivity of this compound?

A: Studies in castrated rats demonstrate that this compound exhibits a greater dose-dependent effect on the bulbocavernosus levator ani muscle compared to the prostate, indicating muscle selectivity []. This effect is significantly stronger than that observed with testosterone, which does not show such selectivity [, ]. Additionally, pharmacological studies suggest that alternative mechanisms, aside from AR binding, are unlikely to contribute to the observed tissue selectivity of this compound [].

Q4: What are the potential benefits of the tissue selectivity displayed by this compound?

A: The tissue selectivity of this compound holds promise for potential therapeutic applications, particularly in addressing age-related functional decline []. By selectively targeting the AR in muscle tissue, this compound could offer the benefits of testosterone on muscle growth and strength without the undesirable side effects associated with its action on the prostate [, ].

Q5: What analytical techniques have been employed to study this compound?

A: Several analytical methods have been used to characterize and quantify this compound. X-ray crystallography has been crucial in elucidating its binding interactions with the AR ligand binding domain [, ]. Additionally, high-resolution/high accuracy orbitrap mass spectrometry has been employed to study its dissociation behavior after negative and positive electrospray ionization, providing valuable information about its structure and fragmentation patterns []. Furthermore, a semi-quantitative UHPLC-MS/MS method has been developed for monitoring this compound in blood samples, enabling its detection at low concentrations in biological matrices [].

Q6: What are the potential long-term effects and safety concerns associated with this compound?

A: As a relatively new compound, the long-term effects of this compound are not fully understood. While it demonstrates tissue selectivity in preclinical studies, there are concerns about potential off-target effects and the possibility of undesired long-term consequences on other organ systems, including the prostate and the hypothalamic-pituitary axis []. Extensive research, including long-term clinical trials, is necessary to fully evaluate its safety profile in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)

![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)

![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)

![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)